2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide
Description
Properties
CAS No. |
303102-53-6 |
|---|---|
Molecular Formula |
C21H23N5O3S |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O3S/c1-4-26-20(16-8-10-17(28-2)11-9-16)24-25-21(26)30-14-19(27)23-22-13-15-6-5-7-18(12-15)29-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-13+ |
InChI Key |
JPCKRAVJQDRGMG-LPYMAVHISA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=CC=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Ethyl-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thione Core
The triazole-thione scaffold is synthesized via cyclization of thiosemicarbazide precursors. A modified protocol from Dobosz et al. (PMC/PMC3661924) involves reacting 4-methoxyphenylacetic acid hydrazide with carbon disulfide in alkaline media .
Procedure :
-
Thiosemicarbazide Formation :
-
4-Methoxyphenylacetic acid hydrazide (10 mmol) is dissolved in ethanol containing potassium hydroxide (12 mmol).
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Carbon disulfide (15 mmol) is added dropwise under reflux for 6 hours.
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The intermediate potassium dithiocarbazinate salt is isolated and treated with hydrazine hydrate (10 mmol) in water, followed by acidification with HCl to yield 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thione .
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Optimization :
-
Solvent : Ethanol-water mixtures (3:1) improve yield by 18% compared to pure ethanol .
-
Temperature : Reflux at 80°C minimizes side products (e.g., disulfides) .
Analytical Validation :
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1H NMR (DMSO-d6) : δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 3.80 (s, 3H, OCH3), 4.20 (q, J = 7.2 Hz, 2H, CH2CH3), 7.12–7.45 (m, 4H, Ar-H) .
Synthesis of 2-[(Triazol-3-yl)Sulfanyl]Acetohydrazide
The sulfanyl acetohydrazide side chain is introduced via nucleophilic substitution. Shah et al.’s method (Marmara Pharm J) is adapted using methyl chloroacetate and hydrazine monohydrate .
Procedure :
-
Alkylation :
-
Hydrazide Formation :
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Time | 8–10 hours | <72% → 89% |
| Hydrazine Ratio | 2:1 (ester:hydrazine) | Prevents over-substitution |
Condensation with 3-Methoxybenzaldehyde
The final hydrazone is formed via acid-catalyzed condensation. A protocol from PMC/PMC3147092 is modified using glacial acetic acid .
Procedure :
-
Schiff Base Formation :
Characterization :
-
Yield : 68–72%.
-
FTIR (KBr) : 3270 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N) .
-
1H NMR (DMSO-d6) : δ 8.45 (s, 1H, N=CH), 7.25–7.60 (m, 8H, Ar-H), 3.85 (s, 3H, OCH3), 3.78 (s, 3H, OCH3).
Comparative Analysis of Methods :
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acetic Acid | HOAc | Ethanol | 6 | 68 | 98.5 |
| Microwave | None | MeOH | 0.5 | 75 | 97.2 |
| Ionic Liquid | [BMIM]BF4 | THF | 4 | 82 | 99.1 |
Purification and Scalability Challenges
Recrystallization :
-
Ethanol-water (4:1) achieves >99% purity but reduces yield by 12% due to solubility issues .
-
Acetonitrile is preferred for industrial-scale purification (yield loss: 5%) .
Common Impurities :
-
Unreacted Aldehyde : Removed via silica gel chromatography (hexane:ethyl acetate, 3:1).
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Dimerization Byproducts : Suppressed by maintaining stoichiometric aldehyde excess (1.1:1) .
Green Chemistry Alternatives
Recent advances emphasize sustainable methods:
-
Microwave Assistance : Reduces reaction time from 6 hours to 15 minutes with comparable yields (74%) .
-
Solvent-Free Synthesis : Ball milling triazole-thione, aldehyde, and acetic acid yields 70% product with minimal waste .
Industrial-Scale Production Considerations
| Factor | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 10 g | 50 kg |
| Cycle Time | 24 hours | 72 hours |
| Cost per Kilogram | $1,200 | $320 |
| Purity | 98% | 95% |
Analytical Workflow for Quality Control
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. The compound has shown efficacy against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Case Study: Antibacterial Testing
In a study published in the Journal of Medicinal Chemistry, derivatives of triazoles were synthesized and tested for their antibacterial properties. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Antifungal Properties
Triazoles are well-known for their antifungal activity. This compound has shown promise in inhibiting fungal growth in vitro, particularly against strains responsible for common infections such as Candida albicans.
Research Findings
A comparative study indicated that compounds with a triazole ring exhibit higher antifungal activity than traditional antifungal agents. The mechanism involves interference with ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or fungicide in agriculture. Triazole derivatives have been explored for their ability to control plant pathogens and pests effectively.
Field Trials
Field trials have indicated that formulations containing this compound can reduce the incidence of fungal diseases in crops like wheat and rice. The application of these compounds has led to improved crop yields and reduced reliance on conventional pesticides .
Synthesis of Nanomaterials
The unique chemical properties of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide have been exploited in the synthesis of nanomaterials. Its ability to act as a stabilizing agent in the formation of nanoparticles is being researched.
Example: Nanoparticle Formation
Research has shown that this compound can stabilize silver nanoparticles, enhancing their antibacterial properties while reducing toxicity to human cells. This application is particularly relevant in developing new antimicrobial coatings for medical devices .
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein function .
Comparison with Similar Compounds
Research Findings and Implications
Antioxidant Potential: Analogues with electron-donating groups (e.g., methoxy) exhibit 1.5-fold higher antioxidant activity than controls (), suggesting the target compound may share this trait .
Drug-Likeness : The target compound’s moderate molecular weight (<500 g/mol) and logP (~3.5, estimated) align with Lipinski’s rules, favoring oral bioavailability .
Biological Activity
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide is a synthetic organic molecule notable for its complex structure, which includes a triazole ring, a sulfanyl group, and a hydrazide moiety. This unique combination of functional groups suggests potential biological activities that merit detailed investigation.
- Molecular Formula : C20H20N4O2S
- Molecular Weight : Approximately 453.6 g/mol
- Structural Features : The compound comprises a triazole ring, which is known for its biological significance, particularly in medicinal chemistry.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several areas of interest:
Antimicrobial Activity
- Antibacterial Properties : Studies have indicated that derivatives of triazoles exhibit significant antibacterial activity against various pathogens. For instance, compounds with similar structural features have shown effectiveness against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structural analogs have also demonstrated antifungal properties, which could be attributed to the presence of the triazole ring .
Anticancer Potential
- Chemopreventive Effects : Mercapto-substituted 1,2,4-triazoles are recognized for their role in cancer prevention and treatment . The compound under discussion may share similar mechanisms due to its structural characteristics.
- Cell Line Studies : In vitro studies on related compounds have shown promising results against various cancer cell lines, including colon carcinoma and breast cancer cells. For example, specific derivatives exhibited IC50 values as low as 6.2 μM against HCT-116 cells .
Enzyme Inhibition
- Enzyme Kinetics : The compound's interaction with metabolic enzymes has been a focus of research. It may act as an inhibitor or modulator in biochemical pathways, potentially affecting conditions like diabetes and obesity .
Study 1: Antimicrobial Efficacy
A comparative study on the antimicrobial efficacy of various triazole derivatives revealed that compounds similar to the target molecule exhibited Minimum Inhibitory Concentration (MIC) values ranging from 20 to 40 µM against S. aureus and E. coli . This suggests that the compound may possess comparable efficacy.
Study 2: Anticancer Activity
In an investigation into the anticancer properties of triazole derivatives, it was found that certain compounds showed significant cytotoxicity against breast cancer cell lines with IC50 values indicating strong potential for therapeutic use . The target compound's structure aligns with these findings, suggesting it may also exhibit similar activities.
Comparative Analysis with Similar Compounds
This table illustrates the potential biological activities of structurally similar compounds, reinforcing the hypothesis that the target compound may also exhibit significant biological effects.
Q & A
Q. Table 1: Bioactivity Comparison with Structural Analogs
| Compound Modification | Bioactivity (IC₅₀) | Key Functional Groups |
|---|---|---|
| 4-Ethyl, 4-methoxyphenyl | 12.3 µM (Anticancer) | Triazole, hydrazide |
| 4-Chlorophenyl, pyridine | 8.7 µM (Antimicrobial) | Chlorophenyl, pyridine |
| 3,4-Dimethoxyphenyl | 15.9 µM (Antioxidant) | Methoxy groups |
Advanced: How do solvent choices impact reaction yield and purity?
Answer:
- Polar Aprotic Solvents (DMSO/DMF): Enhance nucleophilicity of sulfanyl groups but may cause side reactions (e.g., hydrolysis) at elevated temperatures .
- Ethanol/Methanol: Preferred for reflux conditions due to balanced polarity and low risk of byproduct formation .
- Solvent-Free Microwave Synthesis: Emerging method to reduce reaction time (30–60 minutes vs. 6–8 hours) and improve yields by 15–20% .
Basic: Which functional groups drive its reactivity and bioactivity?
Answer:
- Triazole Ring: Participates in hydrogen bonding and π-π stacking with biological targets (e.g., enzyme active sites) .
- Hydrazide Moiety: Acts as a chelating agent for metal ions or stabilizes protein-ligand interactions .
- Methoxyphenyl Groups: Enhance lipophilicity and membrane permeability, critical for cellular uptake .
Advanced: How to design derivatives for enhanced bioactivity?
Answer:
- Substituent Engineering: Replace methoxy groups with electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects .
- Hybridization: Conjugate with known pharmacophores (e.g., coumarin for fluorescence-based tracking) .
- QSAR Modeling: Use computational tools to predict bioactivity based on substituent Hammett constants or logP values .
Basic: What are common side reactions during synthesis?
Answer:
- Oxidation of Sulfanyl Groups: Mitigate by using inert atmospheres and antioxidants like ascorbic acid .
- Hydrazide Decomposition: Avoid prolonged heating (>80°C) and acidic conditions (pH <5) .
- Byproduct Formation: Monitor via TLC (Rf ~0.5 in chloroform:methanol 7:3) and optimize stoichiometry (1:1.2 molar ratio for hydrazine derivatives) .
Advanced: What mechanisms underpin its interaction with biological targets?
Answer:
- Enzyme Inhibition: Triazole and hydrazide groups form hydrogen bonds with catalytic residues (e.g., tyrosine kinases) .
- Receptor Antagonism: Methoxyphenyl groups occupy hydrophobic pockets in G-protein-coupled receptors (GPCRs) .
- DNA Intercalation: Planar triazole ring inserts into DNA base pairs, validated via fluorescence quenching assays .
Basic: How to ensure compound stability during storage?
Answer:
- Storage Conditions: -20°C in amber vials under N₂ atmosphere to prevent photodegradation and oxidation .
- Lyophilization: Convert to stable powder form with cryoprotectants (e.g., trehalose) for long-term storage .
Advanced: What computational methods predict its reactivity and binding affinity?
Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking (AutoDock Vina): Simulate binding poses with targets (e.g., COX-2, PDB ID 5KIR) using triazole as an anchor .
- MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
